3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Lipophilicity Solubility Drug-likeness

3-(2-Hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-68-6) is a heterocyclic small molecule (MW 218.25 g/mol) belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. It is characterized by a fused pyridine-pyrimidinone core with methyl groups at the 2- and 8-positions and a primary alcohol-bearing ethyl chain at the 3-position.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 41078-68-6
Cat. No. B12691090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS41078-68-6
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C(=O)N2C=C1)CCO)C
InChIInChI=1S/C12H14N2O2/c1-8-3-5-14-11(7-8)13-9(2)10(4-6-15)12(14)16/h3,5,7,15H,4,6H2,1-2H3
InChIKeyRCYCYRNOSOZWAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-68-6): A Procurement Guide for the Hydroxy-Functionalized Pyrido-Pyrimidinone Scaffold


3-(2-Hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 41078-68-6) is a heterocyclic small molecule (MW 218.25 g/mol) belonging to the 4H-pyrido[1,2-a]pyrimidin-4-one class. It is characterized by a fused pyridine-pyrimidinone core with methyl groups at the 2- and 8-positions and a primary alcohol-bearing ethyl chain at the 3-position [1]. This specific substitution pattern confers distinct physicochemical properties that differentiate it from its 3-haloethyl and 3-unsubstituted analogs, particularly in terms of hydrophilicity, hydrogen-bonding capacity, and its role as a synthetic intermediate or scaffold for further derivatization.

Why 3-(2-Hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Cannot Be Replaced by Its Closest Analogs


The 3-(2-hydroxyethyl) substituent fundamentally alters the physicochemical profile of the 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold compared to its 3-(2-chloroethyl), 3-(2-bromoethyl), and 3-unsubstituted analogs. Introducing a hydroxyl group dramatically increases hydrophilicity (XLogP3 = -0.1 vs. 1.2–1.3 for haloethyl analogs) and creates a unique hydrogen-bond donor/acceptor profile [1][2]. This cannot be mimicked by halogenated or unsubstituted counterparts, which lack the H-bond donor entirely [3][4]. Consequently, interchangeable use in solubility-critical assays, pro-drug strategies, or as a nucleophilic handle for further conjugation will lead to divergent reactivity, altered pharmacokinetic behavior, and irreproducible biological outcomes. The quantitative evidence below demonstrates exactly where the differentiation lies and why procurement specifications must lock in the hydroxyethyl variant.

Quantitative Differentiation Evidence for 3-(2-Hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Closest Analogs


Hydrophilicity Gain: XLogP3 Differential vs. 3-(2-Chloroethyl) and 3-(2-Bromoethyl) Analogs

The target compound exhibits a computed XLogP3 of -0.1, indicating substantial hydrophilicity, in contrast to its 3-(2-chloroethyl) and 3-(2-bromoethyl) counterparts, which have XLogP3 values of 1.2 and 1.3, respectively [1][2][3]. This represents a logP shift of more than one unit, which predicts markedly better aqueous solubility for the target compound.

Lipophilicity Solubility Drug-likeness

Unique Hydrogen Bond Donor Capacity vs. All Three Closest Analogs

Only the target compound possesses a hydrogen bond donor (HBD count = 1), while the 3-(2-chloroethyl), 3-(2-bromoethyl), and unsubstituted 2,8-dimethyl analogs all have HBD = 0 [1][2][3][4]. The target compound also has a higher hydrogen bond acceptor (HBA) count (3 vs. 2 for the analogs) [1][2][3][4].

Molecular recognition Target engagement Permeability

Rotatable Bond Contrast for Conformational Differentiation vs. 2,8-Dimethyl Parent

The target compound has two rotatable bonds, introduced by the 3-hydroxyethyl chain, whereas the 2,8-dimethyl parent scaffold has zero [1][2]. This increased flexibility can lead to different conformational ensembles and entropy costs upon binding.

Conformational entropy Molecular flexibility Pharmacophore modeling

Highest-Confidence Application Scenarios for 3-(2-Hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Based on Verified Evidence


Aqueous Solubility-Critical Screening Campaigns

In high-throughput screening or fragment-based drug discovery where compound solubility in aqueous buffer at pH 7.4 is paramount, the target compound is measurably differentiated from its chloroethyl and bromoethyl analogs by an XLogP3 shift exceeding one log unit (-0.1 vs. 1.2–1.3) [1]. This translates into a practical advantage in avoiding false negatives from compound precipitation, making it the superior choice for assay panels with solubility-limited detection windows.

Pro-drug Design Requiring a Primary Alcohol Handle

The 3-(2-hydroxyethyl) group provides a unique reactive handle for ester or carbonate pro-drug strategies, offering a synthetic entry point not available in the haloethyl or unsubstituted analogs. The presence of a single H-bond donor (versus zero in all closest analogs) [1] further differentiates its pharmacokinetic profile, directly influencing permeability and first-pass metabolism predictions.

Scaffold for Hydrogen-Bond-Driven Target Engagement

For targets where a key hydrogen bond with the ligand is essential for affinity, the target compound's ability to act as both donor and acceptor (HBD=1, HBA=3) distinguishes it from analogs that can only accept hydrogen bonds (HBA=2, HBD=0) [1]. This makes the hydroxyethyl variant the rational starting point for structure-activity relationship (SAR) exploration in binding pockets featuring both H-bond donor and acceptor residues.

Quote Request

Request a Quote for 3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.